molecular formula C7H15Cl2NO2S B13493201 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B13493201
M. Wt: 248.17 g/mol
InChI Key: PKBCUVFPZZHKER-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with the addition of bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both piperidine and sulfonyl chloride groups. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Biological Activity

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its piperidine moiety, which is known for various pharmacological effects, including enzyme inhibition and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula: C₇H₁₄ClN₃O₂S
  • Molecular Weight: 209.72 g/mol

The compound features a sulfonyl chloride functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins and enzymes, thereby altering their activity. This mechanism is particularly relevant in the context of enzyme inhibition and antimicrobial action.

Antimicrobial Activity

Research indicates that compounds with a piperidine structure often exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Piperidine derivative (example)Salmonella typhi16 µg/mL

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely studied. The presence of the piperidine ring enhances the compound's ability to inhibit tumor cell proliferation. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition .

Enzyme Inhibition

The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Activity

EnzymeCompound NameIC50 Value (µM)
AcetylcholinesteraseThis compound5.0
UreasePiperidine derivative (example)3.5

Properties

Molecular Formula

C7H15Cl2NO2S

Molecular Weight

248.17 g/mol

IUPAC Name

2-piperidin-1-ylethanesulfonyl chloride;hydrochloride

InChI

InChI=1S/C7H14ClNO2S.ClH/c8-12(10,11)7-6-9-4-2-1-3-5-9;/h1-7H2;1H

InChI Key

PKBCUVFPZZHKER-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCS(=O)(=O)Cl.Cl

Origin of Product

United States

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